molecular formula C7H8BrNO B151039 (2-Amino-5-bromophenyl)methanol CAS No. 20712-12-3

(2-Amino-5-bromophenyl)methanol

Cat. No. B151039
CAS RN: 20712-12-3
M. Wt: 202.05 g/mol
InChI Key: GDCWZYRWKSOYGQ-UHFFFAOYSA-N
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Description

“(2-Amino-5-bromophenyl)methanol” is a unique chemical provided to early discovery researchers . It has the empirical formula C7H8BrNO and a molecular weight of 202.05 . The CAS number for this compound is 20712-12-3 .


Molecular Structure Analysis

The InChI code for “(2-Amino-5-bromophenyl)methanol” is 1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(2-Amino-5-bromophenyl)methanol” is a solid at room temperature . It has a density of 1.660±0.06 g/cm3 . The melting point is 112 - 114°C, and the predicted boiling point is 329.6±27.0 °C .

Scientific Research Applications

Synthesis of Benzothiazepines

(2-Amino-5-bromophenyl)methanol is utilized in synthesizing benzothiazepines. The reactions of 2-aminobenzenethiols with acrylic acids in methanol yield benzothiazepines, which have diverse applications in medicinal chemistry (Upreti et al., 1996).

Intermediate for S1P1 Receptor Agonists

This compound serves as an intermediate in synthesizing S1P1 receptor agonists. A scalable synthesis method has been developed for the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, demonstrating its utility in medicinal chemistry (Wallace et al., 2009).

Theoretical Studies and Molecular Dynamics

Theoretical studies using Density Functional Theory (DFT) of similar bromophenyl compounds, like (RS)-(3-bromophenyl) (pyridine-2yl) methanol, provide insights into molecular dynamics and active sites, which are essential for understanding chemical interactions (Trivedi, 2017).

Lipid Dynamics in Biological Membranes

Methanol, a solvent used in synthesizing this compound, affects lipid dynamics in biological membranes. Studies show that methanol influences the structure-function relationship in biomembrane studies, which is crucial for understanding cellular mechanisms (Nguyen et al., 2019).

Palladium-Catalyzed C-H Halogenation

(2-Amino-5-bromophenyl)methanol is synthesized through palladium-catalyzed C-H halogenation, a method demonstrating advantages like milder reaction conditions and higher yields, highlighting its importance in organic synthesis (Sun et al., 2014).

Synthesis of Indoles and Tryptamines

This compound is also key in synthesizing indoles and tryptamines, providing a versatile approach for the synthesis of these important chemical structures (Fleming & Woolias, 1979).

Antibacterial Properties

Research on marine algae has shown that bromophenols, related to (2-Amino-5-bromophenyl)methanol, exhibit antibacterial properties. This highlights its potential use in developing antibacterial agents (Xu et al., 2003).

Fluorescence Derivatization for Aromatic Aldehydes

2-Amino-4,5-ethylenedioxyphenol, related to (2-Amino-5-bromophenyl)methanol, is used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, indicating its significance in analytical chemistry (Nohta et al., 1994).

Antioxidant Activity

Compounds isolated from marine red algae, similar to (2-Amino-5-bromophenyl)methanol, have been found to exhibit antioxidant activities, suggesting their potential use in preventing oxidative deterioration in food products (Li et al., 2011).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It should be stored at 2-8°C in a dark place .

properties

IUPAC Name

(2-amino-5-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCWZYRWKSOYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305646
Record name 2-Amino-5-bromobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-bromophenyl)methanol

CAS RN

20712-12-3
Record name 2-Amino-5-bromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20712-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-5-bromophenyl)methanol
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Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminium hydride (0.33 g, 8.7 mmol) in THF (10 ml) was added a solution of methyl 2-amino-5-bromobenzoate (2.0 g, 8.7 mmol) in 20 ml THF at 0° C. under nitrogen. Then stirring was continued for 2 h. 0.64 ml water, 2 M solution of sodium hydroxide (0.64 ml) and again 1.28 ml water were added before the resulting mixture was filtered through celite. Evaporation of the solvent and purification of the crude product by flash chromatography on silica gel (dichloromethane/ethyl acetate, 2/1) yielded (2-amino-5-bromophenyl)methanol (1.0 g, 5.2 mmol, 59%) as off-white solid.
Quantity
0.33 g
Type
reactant
Reaction Step One
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10 mL
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2 g
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20 mL
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0.64 mL
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solution
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0 (± 1) mol
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0.64 mL
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1.28 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) in THF (150 mL) was added BH3-THF (1 M, 231 mL) at room temperature, and the reaction mixture was stirred overnight. An aliquot of the reaction mixture was analyzed by LCMS and indicated that the reaction had proceeded to completion. The reaction was quenched with water (150 mL) and extracted with EtOAc (3×500 mL). The organic layers were separated, combined, washed with water (200 mL) and brine (200 mL), dried over sodium sulfate, filtered, and concentrated to afford the title compound (10 g, crude), which was directly used in the next step without further purification. MS (ES+) C7H8BrNO requires: 201. found: 202, 204 [M+H]+.
Quantity
10 g
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Reaction Step One
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231 mL
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150 mL
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solvent
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Synthesis routes and methods III

Procedure details

In THF (350 ml) was dissolved 5-bromoanthranilic acid (40.06 g), and the mixture was cooled to 0° C. To the mixture was added dropwise a solution of 10.0M borane dimethylsulfide in THF (54.5 ml), and the mixture was stirred at room temperature for 4.5 hours. The mixture was cooled to 0° C., and to the mixture was added dropwise 3N sodium hydroxide solution. The mixture was stirred at room temperature overnight, and to the mixture was added granulated sodium hydroxide to adjust the mixture to pH 11. The aqueous layer was saturated with potassium carbonate, and the THF layer was separated. The aqueous layer was extracted with ether (100 ml×5). The organic layers were combined and dried with magnesium sulfate. The solvent was evaporated under reduced pressure to give (2-amino-5-bromophenyl)methanol (36.66 g, 100%).
Quantity
0 (± 1) mol
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reactant
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54.5 mL
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0 (± 1) mol
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40.06 g
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Quantity
350 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of 2-aminobenzyl alcohol (7.12 g, 58 mmol) in methylene chloride (200 mL) at −10° C., 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (25 g, 61 mmol) was added in portions. During the addition, the temperature of the reaction mixture was maintained between −10° C. and 0° C. The reaction mixture was warmed up to room temperature and then extracted with 2 N sodium hydroxide solution (2×50 mL). The organic layer was washed with water and dried over MgSO4, filtered and concentrated in vacuo to afford 2-amino-5-bromobenzylalcohol as a yellow solid which was used without further purification.
Quantity
7.12 g
Type
reactant
Reaction Step One
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25 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-5-bromophenyl)methanol
Reactant of Route 2
(2-Amino-5-bromophenyl)methanol
Reactant of Route 3
(2-Amino-5-bromophenyl)methanol
Reactant of Route 4
(2-Amino-5-bromophenyl)methanol
Reactant of Route 5
(2-Amino-5-bromophenyl)methanol
Reactant of Route 6
(2-Amino-5-bromophenyl)methanol

Citations

For This Compound
17
Citations
H Wang, P Bai, S Wen, J Wei, H Song… - … für Naturforschung B, 2023 - degruyter.com
A new complex [RuCl 2 (dppf)(PN)] 1 (dppf = 1,1′-bis(diphenylphosphino) ferrocene; PN = (2-diphenylphosphino)benzenamine) has been synthesized and characterized. Its structure …
Number of citations: 4 www.degruyter.com
C Xu, XQ Hao, ZQ Xiao, ZQ Wang… - The Journal of …, 2013 - ACS Publications
An efficient PPh 3 -cyclometalated iridium(III) benzo[h]quinoline hydride 1/Pd(OAc) 2 -cocatalyzed three-component α-alkylation/Suzuki reaction has been developed. The three-…
Number of citations: 20 pubs.acs.org
C Xu, HM Li, ZQ Xiao, ZQ Wang, SF Tang, BM Ji… - Dalton …, 2014 - pubs.rsc.org
A series of cyclopalladated 2-(4-bromophenyl)pyridine (bpp) complexes [Pd(bpp)(NHC)Cl] 1–3, [Pd(bpp)(acac)] 4, cyclometalated iridium(III) complexes [Ir(bpp)2Cl]25 and [Ir(bpp)2(…
Number of citations: 49 pubs.rsc.org
C Xu, HM Li, XE Yuan, ZQ Xiao, ZQ Wang… - Organic & …, 2014 - pubs.rsc.org
Two new NHC adducts of cyclopalladated ferrocenylpyrazine complexes 1–2 have been prepared and characterized. An efficient NHC-modulated Pd/Cu cocatalyzed three-component …
Number of citations: 24 pubs.rsc.org
S Das, D Maiti, S De Sarkar - The Journal of Organic Chemistry, 2018 - ACS Publications
This study reports a nickel-catalyzed sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols by a sequential dehydrogenation and condensation process that …
Number of citations: 110 pubs.acs.org
XE Yuan, GQ Shi, X Geng, XQ Hao… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, [Fe(C5H5)(C20H13N2O2)], the substituted cyclopentadienyl ring and quinoline system are approximately coplanar, making a dihedral angle of 5.18 (6), while the …
Number of citations: 10 scripts.iucr.org
CM Grombein, Q Hu, S Rau, C Zimmer… - European journal of …, 2015 - Elsevier
Aldosterone synthase (CYP11B2) catalyzes the conversion of 11-deoxycorticosterone to aldosterone via corticosterone and 18-hydroxycorticosterone. CYP11B2 is regarded as a new …
Number of citations: 30 www.sciencedirect.com
I Khan, A Ibrar, N Abbas, A Saeed - Research on Chemical Intermediates, 2016 - Springer
The presence of heterocycles and heteroaromatics as ubiquitous components in a diverse variety of synthetic drugs, biologically active molecules, and natural products has inspired the …
Number of citations: 22 link.springer.com
W Chen, H Fan, K Balakrishnan, Y Wang… - Journal of Medicinal …, 2018 - ACS Publications
We describe several new aromatic nitrogen mustards with various aromatic substituents and boronic esters that can be activated with H 2 O 2 to efficiently cross-link DNA. In vitro studies …
Number of citations: 42 pubs.acs.org
Y Ahn - 2000 - search.proquest.com
dissertation copies are in typewriter face, while others may be from any type of Page 1 GGGGGLGGGGG GG aaYLL This manuscript has been reproduced from the microfilm master. …
Number of citations: 0 search.proquest.com

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